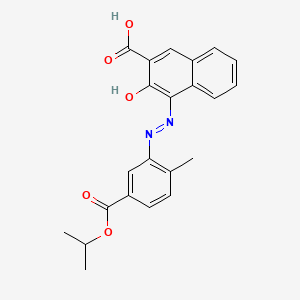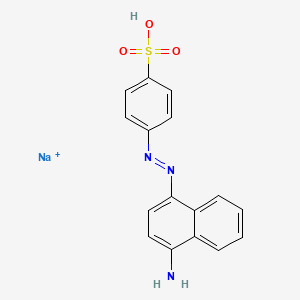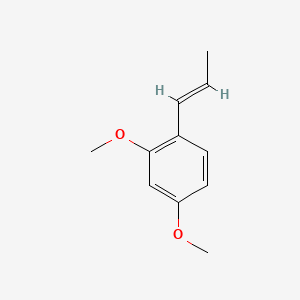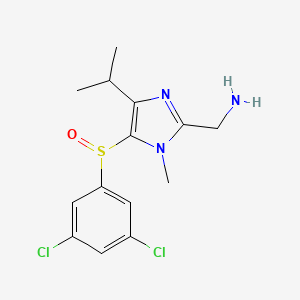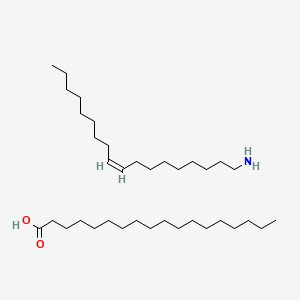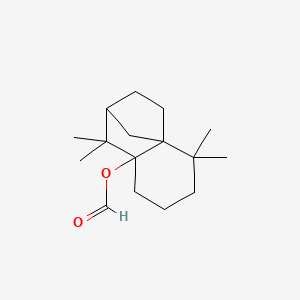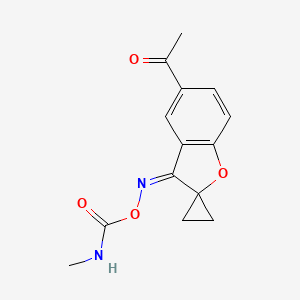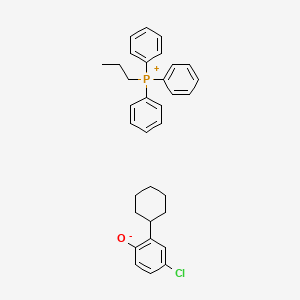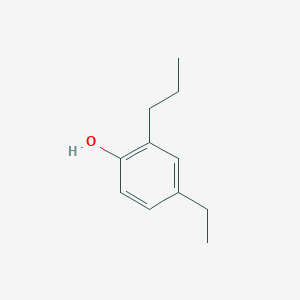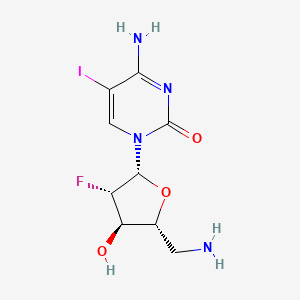![molecular formula C20H16ClN3O2 B12687360 N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide CAS No. 77154-16-6](/img/structure/B12687360.png)
N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is notable for its complex structure, which includes a chloro-substituted phenyl ring, a biphenyl group, and an azo linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide typically involves a multi-step process:
Diazotization: The starting material, 3-chloro-4-aminophenyl, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy[1,1’-biphenyl]-3-amine in an alkaline medium to form the azo compound.
Acetylation: The resulting azo compound is acetylated using acetic anhydride to yield N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Using recrystallization or chromatography to remove impurities.
Quality Control: Ensuring the final product meets the required specifications for its intended use.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mécanisme D'action
The mechanism of action of N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide involves its interaction with molecular targets through its azo linkage and phenyl rings. The compound can form stable complexes with metal ions and other molecules, which can alter their chemical and physical properties. This interaction is crucial for its applications in dyeing and staining.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(4-Hydroxyphenylazo)phenyl]acetamide: Similar structure but lacks the chloro and biphenyl groups.
N-[3-Chloro-4-(phenylazo)phenyl]acetamide: Similar structure but lacks the hydroxy and biphenyl groups.
Uniqueness
N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide is unique due to its combination of chloro, hydroxy, and biphenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules or ions.
Propriétés
Numéro CAS |
77154-16-6 |
|---|---|
Formule moléculaire |
C20H16ClN3O2 |
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
N-[3-chloro-4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H16ClN3O2/c1-13(25)22-16-8-9-18(17(21)12-16)23-24-19-11-15(7-10-20(19)26)14-5-3-2-4-6-14/h2-12,26H,1H3,(H,22,25) |
Clé InChI |
RUOWZMURTIZENY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=CC=C3)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



